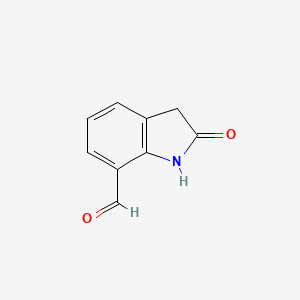

![molecular formula C9H7ClN2OS2 B2835393 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate CAS No. 478246-66-1](/img/structure/B2835393.png)

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

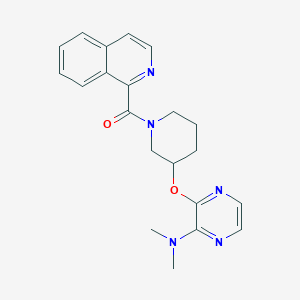

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate is a useful research compound. Its molecular formula is C9H7ClN2OS2 and its molecular weight is 258.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Research on thiazolo[3, 2-a]pyridinium salts shows the synthesis of similar sulfide compounds through cyclization reactions, highlighting the potential for creating structurally diverse molecules with varying electronic and steric properties (C. Bradsher & M. F. Zinn, 1966).

Catalytic Applications

- Studies on imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains discuss their synthesis and application in catalysis, specifically in creating silver carbenes and subsequent Pd and Rh complexes for asymmetric alkylations, underscoring the utility of sulfur-containing ligands in transition metal catalysis (S. Roseblade et al., 2007).

Material Science

- A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines explores the synthesis of high-refractive-index materials with small birefringence, suitable for optoelectronic applications, demonstrating the relevance of sulfur-containing compounds in developing advanced materials (P. Tapaswi et al., 2015).

Antiulcer Activity

- Research on benzimidazole derivatives incorporating pyridine and sulfonamide moieties investigates their synthesis and evaluation as anti-ulcer agents, indicating the therapeutic potential of sulfur and nitrogen-containing heterocycles in drug development (Sandhya Rani Madala, 2017).

Antibacterial Agents

- Studies on the synthesis of heterocyclic compounds containing a sulfonamido moiety aimed at developing new antibacterial agents highlight the importance of sulfur-containing heterocycles in creating effective antimicrobials (M. E. Azab et al., 2013).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, microbial infections, and cancer .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity . The specific interactions and changes resulting from this compound’s action would depend on its precise target and the context of its use.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, often related to their targets’ functions . For instance, they may affect pathways related to inflammation, pain signaling, microbial growth, or cancer cell proliferation.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure, formulation, route of administration, and the individual patient’s characteristics.

Result of Action

Based on the known activities of thiazole derivatives, it could potentially have effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, or killing cancer cells .

Eigenschaften

IUPAC Name |

2-chloro-5-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c10-9-11-5-7(15-9)6-14-8-3-1-2-4-12(8)13/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZYBKOUDGPDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SCC2=CN=C(S2)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

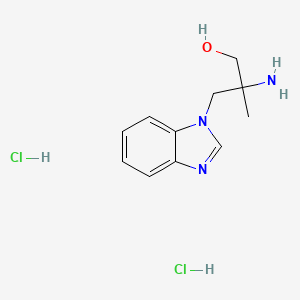

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)

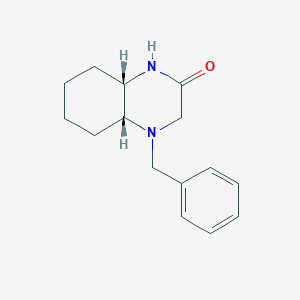

![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)

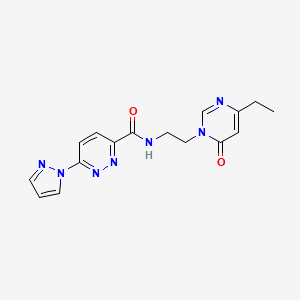

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)

![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)